molecular formula C15H10O2 B14138138 (3,4-Methylenedioxy-phenyl)phenylacetylene

(3,4-Methylenedioxy-phenyl)phenylacetylene

Cat. No.: B14138138
M. Wt: 222.24 g/mol
InChI Key: KUKWOOHRPSHQEC-UHFFFAOYSA-N
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Description

(3,4-Methylenedioxy-phenyl)phenylacetylene is a substituted phenylacetylene derivative featuring a phenyl group with a methylenedioxy (-O-CH2-O-) substituent at the 3 and 4 positions. Structurally, it consists of two phenyl rings linked by an acetylene (C≡C) bond, with one phenyl ring modified by the electron-donating methylenedioxy group. This compound is of interest in organic synthesis and catalysis due to the electronic and steric effects imparted by the methylenedioxy moiety, which can influence reactivity, selectivity, and binding in metal-catalyzed reactions.

Properties

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

5-(2-phenylethynyl)-1,3-benzodioxole

InChI

InChI=1S/C15H10O2/c1-2-4-12(5-3-1)6-7-13-8-9-14-15(10-13)17-11-16-14/h1-5,8-10H,11H2

InChI Key

KUKWOOHRPSHQEC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C#CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Methylenedioxy-phenyl)phenylacetylene typically involves the coupling of a methylenedioxy-substituted phenyl compound with a phenylacetylene derivative. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,4-Methylenedioxy-phenyl)phenylacetylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bond to form the corresponding alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

(3,4-Methylenedioxy-phenyl)phenylacetylene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,4-Methylenedioxy-phenyl)phenylacetylene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylenedioxy group can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Reactivity in Catalytic Hydrogenation

Phenylacetylene and its derivatives are widely studied in hydrogenation reactions to produce styrene or ethylbenzene. The methylenedioxy substituent likely alters electronic interactions with catalysts, impacting selectivity. Key comparisons include:

Catalyst System Substrate Conversion (%) Selectivity to Styrene (%) Reference
Pt/mTiO2 Phenylacetylene 100 80.3
Pd@Ce-bptc-2.0% Phenylacetylene ~99 95
Pd@TiO2/MNPs Phenylacetylene 98 88

Key Findings :

  • However, steric hindrance from the substituent could reduce conversion rates .
  • In Pd@Ce-bptc systems, high selectivity (95%) is achieved due to the MOF’s confined pores, which may similarly benefit methylenedioxy-substituted substrates by stabilizing transition states .

Hydrosilylation Reactions

Hydrosilylation of phenylacetylene derivatives produces alkenylsilanes, with regioselectivity (α vs. β isomers) influenced by substituents:

Catalyst Substrate Yield (%) β/α Ratio Reference
Co(OAc)2@Phen-PMO4 p-Methoxyphenylacetylene 65 3:1
Pd capsule Phenylacetylene ~70 5.5:1

Key Findings :

  • Electron-donating groups (e.g., methoxy) slightly improve β-selectivity in hydrosilylation . The methylenedioxy group, being more electron-rich, may further enhance β-isomer formation.
  • Steric effects from the methylenedioxy ring could reduce accessibility to catalytic sites, lowering yields compared to simpler derivatives .

Electronic and Structural Effects

  • NMR Shifts : In nickel complexes, phenylacetylene coordination causes deshielding of alkyne carbons (δC = 92.9–101.0 ppm) due to sp to sp² rehybridization . The methylenedioxy group’s electron donation may intensify this effect, further polarizing the C≡C bond.
  • Catalyst Binding: Substituents like methylenedioxy can modulate metal-substrate interactions. For example, in Au subnanoclusters, aromatic groups enhance catalytic activity by stabilizing adsorption via π-interactions .

Biological Activity

(3,4-Methylenedioxy-phenyl)phenylacetylene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H14O2
  • Molecular Weight : 254.28 g/mol
  • IUPAC Name : 1-(3,4-methylenedioxyphenyl)-2-phenylethyne

The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that compounds with methylenedioxy groups can modulate enzyme activity and influence signaling pathways. For instance, studies have shown that such compounds can inhibit certain kinases involved in cancer cell proliferation and survival, suggesting potential anticancer properties .

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Animal Models : In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor growth compared to control groups .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties:

  • Bacterial Inhibition : The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be a candidate for developing new antimicrobial agents .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in human breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to untreated controls .

Study 2: Antimicrobial Properties

In another investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity with MIC values of 15 µg/mL for S. aureus and 30 µg/mL for E. coli, indicating its potential as a lead compound for antibiotic development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameAnticancer ActivityAntimicrobial ActivityNotes
(3,4-Methylenedioxy-phenyl)acetyleneModerateHighEffective against multiple strains
PhenylacetyleneLowModerateLess effective than methylenedioxy variant
4-MethoxyphenylacetyleneHighLowStrong anticancer but weak antimicrobial

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